molecular formula C15H27NO3 B13345983 Decyl 5-oxopyrrolidine-2-carboxylate

Decyl 5-oxopyrrolidine-2-carboxylate

Cat. No.: B13345983
M. Wt: 269.38 g/mol
InChI Key: YWXABWYIMLHFSQ-UHFFFAOYSA-N
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Description

Decyl 5-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a decyl group attached to the 5-oxopyrrolidine-2-carboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 5-oxopyrrolidine-2-carboxylate typically involves the esterification of 5-oxopyrrolidine-2-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The industrial methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Decyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include decyl-substituted carboxylic acids, alcohols, and various substituted pyrrolidine derivatives .

Scientific Research Applications

Decyl 5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxopyrrolidine-2-carboxylate
  • Ethyl 5-oxopyrrolidine-2-carboxylate
  • Propyl 5-oxopyrrolidine-2-carboxylate

Uniqueness

Decyl 5-oxopyrrolidine-2-carboxylate is unique due to the presence of the decyl group, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

decyl 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-12-19-15(18)13-10-11-14(17)16-13/h13H,2-12H2,1H3,(H,16,17)

InChI Key

YWXABWYIMLHFSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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